molecular formula C10H13BrN2O B11800456 4-(3-Bromo-4-methylpyridin-2-yl)morpholine

4-(3-Bromo-4-methylpyridin-2-yl)morpholine

Cat. No.: B11800456
M. Wt: 257.13 g/mol
InChI Key: ZQKWYPKRRCOFLH-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methylpyridin-2-yl)morpholine is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol It is characterized by the presence of a bromine atom, a methyl group attached to a pyridine ring, and a morpholine ring

Preparation Methods

The synthesis of 4-(3-Bromo-4-methylpyridin-2-yl)morpholine typically involves the reaction of 3-bromo-4-methylpyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(3-Bromo-4-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and palladium catalysts.

    Oxidation Reactions: The methyl group attached to the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used for these reactions.

    Reduction Reactions: The compound can undergo reduction reactions to form various derivatives. For example, the pyridine ring can be hydrogenated to form a piperidine ring using hydrogen gas (H2) and a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Bromo-4-methylpyridin-2-yl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors, making it of interest in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, although more studies are needed to confirm its efficacy and safety.

    Industry: The compound is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methylpyridin-2-yl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the morpholine ring can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved are still under investigation and may vary depending on the specific context.

Comparison with Similar Compounds

4-(3-Bromo-4-methylpyridin-2-yl)morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various applications.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

4-(3-bromo-4-methylpyridin-2-yl)morpholine

InChI

InChI=1S/C10H13BrN2O/c1-8-2-3-12-10(9(8)11)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3

InChI Key

ZQKWYPKRRCOFLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)N2CCOCC2)Br

Origin of Product

United States

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